1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Description
1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a nitrogen-rich heterocyclic compound featuring a fused pyrazole-pyridine core with an imine functional group at the 4-position and a methyl substituent at the 1-position.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIAWBEIAVSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine can be achieved through various synthetic routes. One common method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of the synthetic strategies available for producing this compound.
Chemical Reactions Analysis
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, glacial acetic acid, and 1,3-diketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with iodine typically yields monosubstituted derivatives .
Scientific Research Applications
1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a bicyclic heterocyclic compound featuring pyrazolo and pyridine moieties. It belongs to the pyrazolo[3,4-b]pyridines family and has potential applications in medicinal chemistry and interesting tautomeric forms.
Properties
- Molecular Formula C7H8N4
- Molecular Weight 148.17 g/mol
- Boiling Point 254.0±50.0 °C (Predicted)
- Density 1.42±0.1 g/cm3 (Predicted)
Synonyms
Potential Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the compound is noted to have several potential applications:
- Medicinal Chemistry The compound has garnered attention due to its potential applications in medicinal chemistry.
- Biological activities Research indicates that this compound exhibits significant biological activities.
- Drug development and research The unique features of this compound could be leveraged for specific applications in drug development and research.
Chemical Reactivity
The chemical reactivity of this compound is influenced by its tautomeric nature, and the compound can undergo various reactions.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine | Contains a methyl group on the pyrazole nitrogen | Less stable than 1-methyl derivative |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group at C3 instead of N1 | Different biological activity profile |
| 5-Methyl-1-(phenyl)-pyrazolo[3,4-b]pyridine | Phenyl substitution at C5 | Enhanced lipophilicity and altered pharmacokinetics |
| 1-Acetyl-1H-pyrazolo[3,4-b]pyridine | Acetyl group at N1 | Exhibits distinct reactivity compared to imine |
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine involves its interaction with molecular targets and pathways within the cell. Due to its structural similarity to purine bases, it can potentially interfere with DNA and RNA synthesis, leading to its anti-proliferative effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs are differentiated by variations in substituents, fused ring systems, and functional groups. Key examples include:
Ethyl 1-[(4-Methoxyphenyl)methyl]-4-oxo-1H,2H,4H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Structure : Features a 4-oxo group and an ester substituent at position 5, along with a 4-methoxyphenylmethyl group at position 1.
- Applications : Used as a synthetic intermediate for drug discovery .
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Structure: Incorporates a chromenone and thienopyrimidine moiety fused to the pyrazolo[3,4-b]pyridine core.
- Synthesis: Achieved via multi-step reactions starting from thieno[2,3-d]pyrimidin-4-amine, highlighting the role of electrophilic aromatic substitution and cyclization .
- Activity: The extended π-system and electron-withdrawing thienopyrimidine group may enhance binding to ATP pockets in kinases.
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
- Structure : Substitutes the pyridine ring with a pyrimidine ring, altering electronic properties.
Key Observations :
Biological Activity
1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is part of the pyrazolopyridine family and exhibits significant interactions with various biological targets.
Chemical Structure
The compound features a fused ring system consisting of a pyrazole and a pyridine ring, with the following molecular formula:
- Molecular Weight : 148.17 g/mol
- IUPAC Name : 1-methyl-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-imine
- CAS Number : 1798748-91-0
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis due to its structural similarity to purine bases. This interaction can lead to anti-proliferative effects against various cancer cell lines. The compound has been shown to modulate key signaling pathways involved in cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-Cancer Activity : Demonstrated potential as an anti-proliferative agent against various cancer cell lines.
- Enzyme Inhibition : Exhibits inhibitory effects on specific kinases involved in cancer progression.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of glutamate receptors.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases (e.g., c-Met) | |
| Neuroprotective | Modulates glutamate receptors |
Case Study: Anti-Cancer Properties
A study highlighted the compound's efficacy against human cancer cell lines. The mechanism involved the disruption of DNA synthesis pathways. The compound's structural similarity to purines allowed it to act as a competitive inhibitor in nucleic acid metabolism.
Case Study: Neuroprotective Effects
In preclinical models of Parkinson's disease, this compound demonstrated significant neuroprotective effects by modulating mGluR5 receptors. This modulation was linked to reduced dyskinesia in animal models, suggesting therapeutic potential for neurodegenerative conditions.
Comparative Analysis
The biological activity of this compound can be compared with related compounds within the pyrazolo[3,4-b]pyridine family.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine | Contains a methyl group on nitrogen | Less stable than the target compound |
| 5-Methyl-1-(phenyl)-pyrazolo[3,4-b]pyridine | Phenyl substitution at C5 | Enhanced lipophilicity |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group at C3 | Different biological activity profile |
Q & A
Q. What are the established synthetic routes for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine and its derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions with regioselective substitutions. Key approaches include:
- Alkylation/Arylation: Reacting pyrazolo-pyrimidine precursors with alkyl/aryl halides in dry acetonitrile or dichloromethane under reflux, followed by recrystallization (e.g., compound 8a,b in ).
- Urea/Thiourea Functionalization: Using alkyl/aryl isocyanates/isothiocyanates in dichloromethane with triethylamine as a base (e.g., compounds 9a-d in ).
- Esterification: Substituted benzoyl chlorides in dry benzene yield benzoate derivatives (e.g., compounds 10a-e in ).
Key Considerations: - Solvent choice (e.g., acetonitrile for polar intermediates, benzene for non-polar reactions).
- Purification via recrystallization (e.g., acetonitrile or acetone) to achieve >95% purity .
Q. Table 1: Comparison of Synthetic Methods
| Reaction Type | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | R-X | CH₃CN | Reflux, 8h | 65-75% | |
| Urea Formation | R-NCO | CH₂Cl₂ | Reflux, TEA | 70-85% | |
| Esterification | ArCOCl | C₆H₆ | RT, 12h | 60-70% |
Q. How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹ for amines, C=O at 1700 cm⁻¹ for esters) .
- ¹H NMR: Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–8.2 ppm) .
- Mass Spectrometry: Confirms molecular weight (e.g., C₁₅H₁₄N₆ derivatives show [M+H]⁺ at m/z 279.3) .
- NIST Data: Validates spectral libraries for core pyrazolo-pyrimidine scaffolds .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and functionalization of this compound?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for regioselective substitutions .
- Condition Optimization: Machine learning models analyze experimental data (e.g., solvent polarity, temperature) to prioritize high-yield conditions .
- Case Study: ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error cycles by 40% .
Q. Table 2: Computational vs. Experimental Yield Correlation
| Parameter | Computational Prediction | Experimental Result |
|---|---|---|
| Solvent (Polarity) | CH₃CN (High) | 75% Yield |
| Catalyst Loading | 10 mol% Meglumine | 82% Yield |
Q. What strategies resolve contradictions in synthetic data (e.g., conflicting yields or regioselectivity)?
Methodological Answer:
- Systematic Parameter Variation: Test solvents (e.g., CH₃CN vs. DMF), temperatures (reflux vs. RT), and catalysts (TEA vs. meglumine) .
- Statistical Analysis: Use ANOVA to identify significant factors (e.g., solvent choice contributes 60% to yield variance) .
- Case Study: Urea derivatives synthesized in CH₂Cl₂ with TEA showed 85% yield, but thiourea analogs required longer reaction times (12h vs. 8h) for similar results .
Q. What green chemistry approaches are applicable to its synthesis?
Methodological Answer:
- One-Pot Multicomponent Reactions: Meglumine (10 mol%) catalyzes ethanol-based reactions at RT, eliminating toxic solvents (e.g., benzene) .
- Solvent Selection: Ethanol or water reduces environmental impact vs. dichloromethane .
- Waste Minimization: Recrystallization in acetone achieves >90% recovery of unreacted starting materials .
Q. How are advanced functionalization strategies (e.g., amino alcohol derivatives) designed?
Methodological Answer:
- Regioselective Substitution: Use bulky groups (e.g., cyclopentyl) to direct reactions to the pyridine N-atom (e.g., compound 2-[cyclopentyl(...)amino]ethanol in ).
- Protecting Groups: Triphenylmethyl (trityl) protects amines during functionalization (e.g., ).
- Case Study: Urea derivatives () and amino alcohol analogs () demonstrate modular functionalization for drug discovery.
Q. What analytical challenges arise in assessing purity and stability?
Methodological Answer:
- HPLC Analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., ).
- Hyphenated Techniques: LC-MS identifies degradation products (e.g., hydrolyzed imine derivatives).
- Stability Studies: Accelerated aging (40°C/75% RH for 6 months) monitors decomposition via TGA/DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
